(S)-1-Acetyl-3-hydroxypyrrolidine

Description

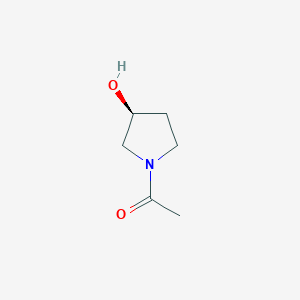

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHQVFPGHQBQSY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717199 | |

| Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943587-40-4 | |

| Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of S 1 Acetyl 3 Hydroxypyrrolidine

The physical and chemical properties of (S)-1-Acetyl-3-hydroxypyrrolidine are fundamental to its application and handling in a laboratory setting.

Synthesis and Manufacturing of S 1 Acetyl 3 Hydroxypyrrolidine

The production of enantiomerically pure (S)-1-Acetyl-3-hydroxypyrrolidine relies on stereoselective synthetic methods.

Applications in Asymmetric Synthesis and Medicinal Chemistry

The utility of (S)-1-Acetyl-3-hydroxypyrrolidine extends from a synthetic tool to a key component in pharmacologically active molecules.

Emerging Research and Future Directions

The investigation into (S)-1-Acetyl-3-hydroxypyrrolidine and related structures is ongoing, with potential for new and exciting applications.

Advanced Analytical and Spectroscopic Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (S)-1-Acetyl-3-hydroxypyrrolidine. emerypharma.com It provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental insight into the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon skeleton.

However, for an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. emerypharma.com These techniques provide correlation data that map out the intricate network of connections within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the pyrrolidine (B122466) ring, aiding in the assignment of the CH and CH₂ groups. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the acetyl group to the pyrrolidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, regardless of whether they are directly bonded. For this compound, NOESY can help confirm the relative stereochemistry of the substituents on the pyrrolidine ring.

The presence of rotational isomers due to the amide bond in acetylpyrrolidine derivatives can sometimes complicate NMR analysis, leading to the appearance of multiple sets of signals. unipi.it Careful analysis of 2D NMR data is essential to correctly assign these rotamers.

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Technique | Observed Correlations | Information Gained |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, and integration of proton signals. | Provides initial information on the proton environment. |

| ¹³C NMR | Chemical shifts of carbon signals. | Reveals the carbon framework of the molecule. |

| COSY | Correlations between coupled protons. | Establishes proton-proton connectivity within the pyrrolidine ring. |

| HSQC | Correlations between directly bonded ¹H and ¹³C nuclei. | Assigns carbon atoms based on their attached protons. |

| HMBC | Correlations between protons and carbons separated by 2-3 bonds. | Confirms the attachment of the acetyl group and overall molecular structure. |

| NOESY | Correlations between protons that are close in space. | Provides insights into the 3D structure and stereochemistry. |

Use of Chiral NMR Shift Reagents for Enantiomeric Purity Assessment

To confirm the enantiomeric purity of this compound, chiral NMR shift reagents are employed. libretexts.orgnih.gov These are typically lanthanide complexes that can reversibly bind to the molecule of interest. libretexts.orgharvard.edu This interaction forms transient diastereomeric complexes, which have different NMR spectra. libretexts.orgnih.gov

By adding a chiral shift reagent, such as a europium or praseodymium complex with a chiral ligand (e.g., tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]), to the NMR sample, the signals of the two enantiomers (S and R) become distinguishable. libretexts.orgnih.gov The integration of these separated signals allows for the direct determination of the enantiomeric purity. libretexts.org This method can be highly sensitive, capable of detecting even small percentages of the minor enantiomer. nih.gov

Mass Spectrometry (MS) for Purity Assessment and Structural Confirmation of Synthetic Intermediates

Mass spectrometry is a vital tool for confirming the molecular weight of this compound and its synthetic intermediates. It provides a precise mass-to-charge ratio (m/z) of the molecular ion, which serves as a primary confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the structural assignment.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. The way the molecule breaks apart upon ionization can be predicted and compared to the observed fragments, providing further evidence for the proposed structure. This is particularly useful for confirming the structure of intermediates formed during the synthesis of this compound.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. science.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for the enantioseparation of a broad range of compounds. heraldopenaccess.usmdpi.com For this compound, a suitable chiral column, often based on polysaccharide derivatives, is selected. science.gov The two enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess. researchgate.netnih.gov

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can be an effective alternative. The principle is the same as HPLC, but the separation occurs in the gas phase.

The development of a robust and validated chiral chromatographic method is crucial for quality control and for ensuring the enantiopurity of the final product. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Both techniques are valuable for confirming the presence of key functional groups and can be used to study conformational changes in the molecule.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structural Insights

While obtaining single crystals of this compound itself might be challenging, X-ray crystallography of its derivatives or co-crystals can provide the ultimate proof of its three-dimensional structure. rsc.org This technique determines the precise arrangement of atoms in the crystal lattice, offering unambiguous information about bond lengths, bond angles, and stereochemistry.

By preparing a suitable crystalline derivative, for instance, through reaction with a heavy atom or by forming a co-crystal with another molecule, it is possible to obtain a structure that is amenable to X-ray diffraction analysis. The resulting crystal structure provides a definitive confirmation of the absolute configuration (S) of the chiral center.

Table 2: Summary of Analytical Techniques and Their Applications

| Analytical Technique | Primary Application | Key Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural elucidation and stereochemistry determination. | Atomic connectivity, spatial arrangement of atoms, and enantiomeric purity. |

| Mass Spectrometry | Purity assessment and structural confirmation. | Molecular weight, elemental composition, and structural fragments. |

| Chiral Chromatography | Enantiomeric excess determination. | Quantitative measurement of the ratio of enantiomers. |

| Vibrational Spectroscopy | Functional group analysis. | Presence of key functional groups like -OH and C=O. |

| X-ray Crystallography | Absolute solid-state structure determination. | Precise 3D arrangement of atoms, confirming absolute stereochemistry. |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

The absolute configuration of this compound is confirmed through the analysis of its interaction with plane-polarized light and circularly polarized light. These analyses are not merely for identification but are crucial for verifying the enantiomeric purity and confirming the stereochemical outcome of a synthesis.

Optical Rotation: A Macroscopic View of Chirality

It is important to note that the specific rotation value is influenced by several factors, including the solvent, temperature, and the wavelength of the light used. Therefore, any reported value must be accompanied by these experimental parameters to ensure its validity and reproducibility. The data presented in chemical supplier catalogs, while useful for preliminary identification, often lack the comprehensive experimental details and peer-reviewed validation necessary for rigorous scientific discourse.

Table 1: Factors Influencing Optical Rotation Measurement

| Parameter | Influence on Measurement |

|---|---|

| Solvent | The polarity and refractive index of the solvent can significantly alter the observed rotation by stabilizing different conformers of the chiral molecule. |

| Temperature | Temperature can affect the conformational equilibrium and the density of the solution, thereby influencing the specific rotation. |

| Wavelength | The magnitude and sometimes the sign of the optical rotation are dependent on the wavelength of the incident light, a phenomenon known as optical rotatory dispersion (ORD). |

| Concentration | While specific rotation is theoretically concentration-independent, at high concentrations, intermolecular interactions can lead to deviations. |

Circular Dichroism (CD) Spectroscopy: A Deeper Insight into Molecular Asymmetry

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides more detailed stereochemical information than optical rotation. A CD spectrum plots the difference in absorption (ΔA) or molar circular dichroism (Δε) as a function of wavelength. The resulting spectral bands, known as Cotton effects, are characteristic of the chiral chromophores within the molecule and their spatial relationships.

For this compound, the N-acetyl group and the hydroxyl group on the pyrrolidine ring are the key chromophores. The n → π* transition of the amide carbonyl in the acetyl group is particularly sensitive to the stereochemistry of the chiral center at C3. The sign and intensity of the Cotton effect associated with this transition can be used to definitively assign the absolute configuration.

Although specific CD spectral data for this compound is not prominently reported in the scientific literature, studies on similar N-acetylated proline derivatives provide a basis for predicting the expected spectrum. For instance, conformational and circular dichroism studies on N-acetyl-L-prolyl-D-alanyl-methylamide have demonstrated the utility of CD in analyzing the ordered structures of such molecules in solution. It is anticipated that the CD spectrum of this compound would exhibit a distinct Cotton effect, the sign of which would be opposite to that of its (R)-enantiomer, thus providing unambiguous confirmation of its absolute configuration.

Table 2: Predicted Circular Dichroism Characteristics for this compound

| Chromophore | Expected Electronic Transition | Predicted Cotton Effect | Significance |

|---|---|---|---|

| Amide (N-Acetyl) | n → π* | A specific, signed Cotton effect | The sign of this effect is highly sensitive to the absolute configuration at the adjacent chiral center (C3). |

| Amide (N-Acetyl) | π → π* | A Cotton effect at a shorter wavelength than the n → π* transition | Provides complementary information about the electronic and conformational structure. |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscape Mapping of (S)-1-Acetyl-3-hydroxypyrrolidine

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of its atoms in space, known as conformers, and to map the energy landscape that governs their interconversion.

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and exists in various puckered conformations, typically described as "envelope" and "twist" forms. The substitution pattern, including the acetyl group at the nitrogen and the hydroxyl group at the C3 position, significantly influences the preferred pucker of the ring and the orientation of the substituents.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy of different conformations. By systematically varying the torsion angles within the molecule, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

The relative energies of these conformers determine their population at a given temperature, which can be predicted using Boltzmann statistics. For instance, the orientation of the acetyl group (cis or trans to the C3 hydroxyl group) and the puckering of the pyrrolidine ring are key conformational features that can be explored. The free energy landscape, which considers both enthalpy and entropy, provides a comprehensive picture of the conformational preferences and dynamics of the molecule in different environments, such as in the gas phase or in solution. researchgate.netnih.govnih.gov

Quantum Chemical Calculations of Reaction Mechanisms and Transition States in Pyrrolidine Synthesis

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis of pyrrolidines, including this compound, these calculations can map out the entire reaction pathway, identifying intermediates, transition states, and activation energies.

Various synthetic routes to the pyrrolidine ring system have been studied computationally. organic-chemistry.org These studies often involve density functional theory (DFT) methods to calculate the electronic structure and energies of the reacting species. colab.ws For example, the mechanism of cyclization reactions to form the pyrrolidine ring can be investigated, including the role of catalysts and the stereochemical outcome of the reaction. organic-chemistry.org

The synthesis of (S)-3-hydroxypyrrolidine, a precursor to the title compound, often starts from chiral materials like 4-amino-(S)-2-hydroxybutyric acid. google.com Computational studies can model the individual steps of such a synthesis, including the protection of functional groups, reduction, and cyclization, providing insights into the feasibility and efficiency of each step. google.com By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism and identify potential bottlenecks or side reactions. colab.ws

Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding of Derivatives

Derivatives of this compound are of interest in drug discovery due to their potential to interact with biological targets such as enzymes and receptors. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.govnih.govresearchgate.net For derivatives of this compound, docking studies can be used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators. nih.govresearchgate.net The scoring functions used in docking estimate the binding affinity, helping to prioritize compounds for further experimental testing.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.govnih.govresearchgate.net Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to simulate the movements of the atoms and the molecule as a whole. This allows for the assessment of the stability of the binding mode predicted by docking and can reveal important details about the interactions, such as the role of water molecules and the conformational changes that may occur upon binding. researchgate.netresearchgate.net These simulations are crucial for understanding the thermodynamic and kinetic aspects of ligand binding. nih.govtandfonline.com

A study on pyrrolidine derivatives as Mcl-1 inhibitors utilized these techniques to establish structure-activity relationships and design novel compounds. nih.govtandfonline.com Similarly, research on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors employed docking and MD simulations to predict binding affinity and complex stability. researchgate.net

| Computational Technique | Application for Pyrrolidine Derivatives | Key Insights |

| Molecular Docking | Predicting binding poses and affinities to protein targets. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. | Assessment of binding stability and conformational changes. nih.govresearchgate.net |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can predict various spectroscopic properties of molecules, which can be invaluable for their characterization and identification. For this compound, these methods can provide theoretical spectra that can be compared with experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations, typically using DFT, can predict the chemical shifts of ¹H and ¹³C nuclei and spin-spin coupling constants. acs.org These predictions can aid in the assignment of experimental spectra and help to distinguish between different isomers or conformers.

Infrared (IR) and Raman Spectroscopy probe the vibrational modes of a molecule. By calculating the vibrational frequencies and their corresponding intensities, computational methods can generate theoretical IR and Raman spectra. These can be used to identify characteristic functional groups and to study the effects of conformation and intermolecular interactions on the vibrational properties.

UV-Vis Spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is commonly used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to analyze and design novel compounds. For this compound, cheminformatics approaches can be used to explore the chemical space around this scaffold and to identify new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govtandfonline.com By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. Studies on pyrrolidine derivatives have successfully employed 3D-QSAR methods like CoMFA and CoMSIA to guide the design of more potent inhibitors. nih.govtandfonline.com

Virtual Screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which use docking to predict binding to a target protein.

Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to search for other molecules that fit the pharmacophore, even if they have a different chemical scaffold.

| Cheminformatics Method | Application | Example |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for biological activity. | Guiding the design of novel Mcl-1 inhibitors based on pyrrolidine scaffolds. nih.govtandfonline.com |

| Virtual Screening | Identifying potential new drug candidates from large compound libraries. | Screening for novel pyrrolidine-based enzyme inhibitors. |

| Pharmacophore Modeling | Defining the key features required for biological activity. | Developing new DPP8 inhibitors. tandfonline.com |

Future Horizons: this compound in Interdisciplinary Research

The chiral scaffold of this compound, a functionalized five-membered nitrogen heterocycle, is poised at the intersection of medicinal chemistry, material science, and sustainable synthesis. nih.govresearchgate.netfrontiersin.org Its unique combination of a stereocenter, a hydroxyl group for further functionalization, and a stable acetylated amine presents a versatile platform for future scientific exploration. This article delves into the prospective applications and emerging research avenues for this compound and its derivatives, highlighting its potential to contribute to next-generation technologies and methodologies.

Q & A

Q. What are the recommended synthetic routes for (S)-1-Acetyl-3-hydroxypyrrolidine in laboratory settings?

The synthesis typically involves functionalization of the pyrrolidine ring. A common approach is nucleophilic substitution or ring-closing metathesis. For example, palladium-catalyzed coupling reactions have been adapted from protocols for structurally similar compounds (e.g., 3-amino-pyrrolidine derivatives) to introduce stereochemistry and acetyl groups . Key steps include chiral resolution to ensure enantiomeric purity and acetylation under anhydrous conditions.

Q. How can researchers purify this compound to >95% purity?

Purification methods include column chromatography (silica gel with gradient elution of ethyl acetate/hexane) and recrystallization using polar aprotic solvents like ethanol. For chiral purity, preparative chiral HPLC with cellulose-based columns is recommended. Storage should follow guidelines for hygroscopic compounds: sealed containers under inert gas (e.g., N₂) at 2–8°C .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm acetyl group placement and stereochemistry (e.g., coupling constants for hydroxyl and acetyl protons).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 158.1).

- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How does the (S)-enantiomer of 1-Acetyl-3-hydroxypyrrolidine differ in biological activity compared to the (R)-form?

Enantiomeric differences can drastically alter receptor binding. For example, in analogous pyrrolidine derivatives, the (S)-enantiomer showed higher affinity for neurotransmitter transporters due to spatial alignment of the hydroxyl and acetyl groups. Activity comparisons require assays like radioligand binding or enzymatic inhibition studies paired with chiral separations .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability is pH-dependent: the compound may undergo hydrolysis of the acetyl group under alkaline conditions (>pH 9). Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring are advised. Buffered solutions (pH 4–6) and lyophilization improve shelf life .

Q. Can computational methods predict the metabolic pathways of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with cytochrome P450 enzymes. For example, the hydroxyl group may undergo glucuronidation, while the acetyl group could be susceptible to esterase cleavage. Validate predictions with in vitro hepatocyte assays .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from impurities or enantiomeric contamination. Solutions include:

- Re-evaluating synthetic routes (e.g., chiral HPLC to confirm enantiomeric excess).

- Reproducing assays with rigorous controls (e.g., using reference standards from PubChem or CAS).

- Cross-validating with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize structure-activity relationship (SAR) studies for pyrrolidine derivatives like this compound?

- Substituent variation : Replace the acetyl group with other acyl moieties (e.g., propionyl) to assess steric effects.

- Hydroxyl group modification : Compare activity of free hydroxyl vs. protected (e.g., TBS ether) derivatives.

- Use QSAR models to prioritize synthetic targets based on logP and polar surface area .

Q. What degradation products form under forced oxidative stress, and how are they identified?

Forced degradation (e.g., 3% H₂O₂, 40°C) may yield:

- N-Oxide derivatives (via oxidation of the pyrrolidine nitrogen).

- Cleavage products (e.g., 3-hydroxypyrrolidine). LC-MS/MS with CID fragmentation and NMR isolation are used for structural elucidation .

Q. How is chiral integrity maintained during large-scale synthesis?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Monitor enantiomeric excess via chiral SFC (supercritical fluid chromatography) with cellulose tris(3,5-dimethylphenylcarbamate) columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.